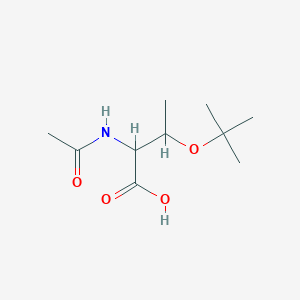
Acetyl-O-tert-butyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AC-THR(TBU)-OH: is a synthetic peptide derivative that includes a threonine residue protected by a tert-butyl group. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AC-THR(TBU)-OH typically involves solid-phase peptide synthesis (SPPS). The threonine residue is protected with a tert-butyl group to prevent unwanted side reactions. The synthesis begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The tert-butyl group is introduced during the synthesis to protect the hydroxyl group of threonine.
Industrial Production Methods: Industrial production of AC-THR(TBU)-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: AC-THR(TBU)-OH can undergo oxidation reactions, particularly at the threonine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield the free threonine residue.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid (TFA).
Major Products:
Oxidation: Oxidized threonine derivatives.
Reduction: Reduced peptide derivatives.
Substitution: Free threonine residue after removal of the tert-butyl group.
Applications De Recherche Scientifique
Chemistry: AC-THR(TBU)-OH is used in the synthesis of complex peptides and proteins. Its stability makes it a valuable intermediate in peptide synthesis.
Biology: In biological research, AC-THR(TBU)-OH is used to study protein-protein interactions and enzyme-substrate relationships. It serves as a model compound for understanding the behavior of threonine residues in proteins.
Medicine: While not directly used as a drug, AC-THR(TBU)-OH is important in the development of peptide-based therapeutics. It helps in the design and synthesis of peptide drugs.
Industry: In the pharmaceutical industry, AC-THR(TBU)-OH is used in the production of peptide-based drugs and as a research tool for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of AC-THR(TBU)-OH is primarily related to its role in peptide synthesis. The tert-butyl group protects the threonine residue during synthesis, preventing unwanted side reactions. Once the synthesis is complete, the tert-butyl group can be removed under acidic conditions, yielding the free threonine residue. This protection-deprotection strategy is crucial for the successful synthesis of complex peptides.
Comparaison Avec Des Composés Similaires
AC-SER(TBU)-OH: Similar to AC-THR(TBU)-OH but with a serine residue instead of threonine.
AC-THR(AC)-OH: Threonine protected with an acetyl group instead of a tert-butyl group.
AC-THR(BZL)-OH: Threonine protected with a benzyl group.
Uniqueness: AC-THR(TBU)-OH is unique due to the stability provided by the tert-butyl group. This stability is advantageous in peptide synthesis, allowing for the efficient production of complex peptides without unwanted side reactions. The tert-butyl group is also easily removable under acidic conditions, making it a versatile protecting group in peptide chemistry.
Propriétés
IUPAC Name |
2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQQJUFULLOMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)](/img/structure/B13399148.png)
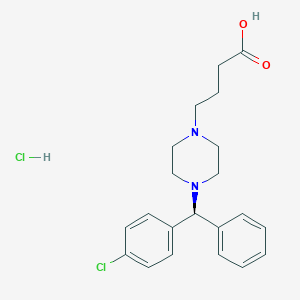
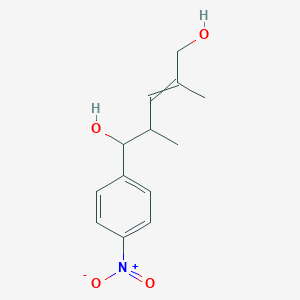
![7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13399170.png)
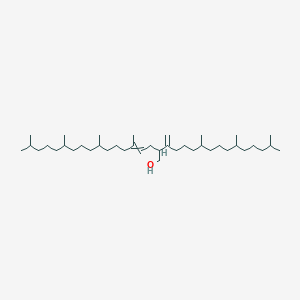
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid](/img/structure/B13399185.png)

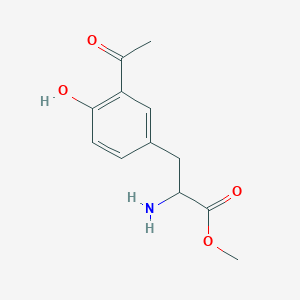
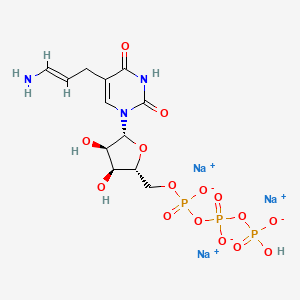
![5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one](/img/structure/B13399201.png)
![6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate](/img/structure/B13399209.png)
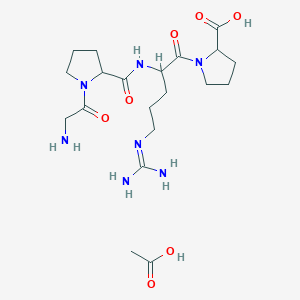
![N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide](/img/structure/B13399219.png)

